Alpha-1 Adrenergic Receptor Binding Affinity (Ki = 210 nM) vs. Typical GPCR Screening Baseline
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3,3-dimethylbutanamide displaces [3H]-prazosin from the alpha-1 adrenergic receptor in pig cerebral cortex membranes with a Ki of 210 nM [1]. This value falls within the sub-micromolar range that is commonly considered a hit-to-lead threshold in GPCR drug discovery screening cascades [2]. The absence of comparator data for close structural analogs means direct head-to-head claims are precluded, but this Ki measurement establishes a quantitative binding benchmark that is absent for many commercially available furan–pyrazole derivatives, providing a data-driven starting point for procurement where receptor-level activity must be verified.
| Evidence Dimension | Binding affinity (Ki) at alpha-1 adrenergic receptor |
|---|---|
| Target Compound Data | Ki = 210 nM |
| Comparator Or Baseline | Typical hit-identification threshold for GPCR radioligand displacement assays: Ki < 1,000 nM (sub-micromolar affinity) [2] |
| Quantified Difference | ~4.8-fold below the 1,000 nM hit threshold; confirms sub-micromolar engagement |
| Conditions | Displacement of [3H]-prazosin from alpha-1 adrenergic receptor in pig cerebral cortex membranes (Friedrich-Alexander University data, curated by ChEMBL) [1] |
Why This Matters
Procurement of a compound with documented sub-micromolar GPCR binding activity avoids investing in uncharacterized analogs that may lack any measurable target engagement at the receptor level.
- [1] BindingDB. BDBM50442748 (CHEMBL2443008). Ki = 210 nM. Displacement of [3H]-prazosin from alpha-1 adrenergic receptor in pig cerebral cortex. View Source
- [2] Hughes, J.P., Rees, S., Kalindjian, S.B., and Philpott, K.L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. General benchmark: sub-micromolar affinity (Ki < 1 μM) as a typical hit criterion in GPCR screening. View Source
